Ethyl 6-amino-4-hydroxy-2-methylnicotinate
Description
Properties
IUPAC Name |
ethyl 6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)8-5(2)11-7(10)4-6(8)12/h4H,3H2,1-2H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVMERCYVYOGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-amino-4-hydroxy-2-methylnicotinate typically involves the reaction of 6-amino-4-hydroxy-2-methylnicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-amino-4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-4-hydroxy-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 6-amino-4-hydroxy-2-methylnicotinate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-hydroxy-2-methylpyridine-3-carboxylate
- Ethyl 6-amino-4-hydroxy-2-methylbenzoate
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-amino-4-hydroxy-2-methylnicotinate (CAS Number: 887572-59-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by the presence of an ethyl ester, an amino group, and a hydroxyl group. Its molecular formula is CHNO.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and affect cellular processes such as signal transduction and gene expression. The compound may bind to various receptors or enzymes, influencing metabolic pathways relevant to disease states.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For example, a study highlighted that derivatives of the compound showed zone of inhibition values ranging from 10 to 29 mm against various bacterial strains .
Anticancer Properties
The anticancer potential of this compound has also been explored. In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that it could be a promising candidate for further development as an anticancer agent .
Case Studies
- Anticoccidial Activity : A series of studies evaluated similar compounds related to this compound for their anticoccidial activity against Eimeria tenella in poultry. One study reported that certain derivatives had an anticoccidial index indicating high efficacy at doses around 27 mg/kg .
- Cytotoxicity Testing : Another study assessed the cytotoxicity of synthesized conjugates involving this compound against cancer cell lines. The results showed promising activity, suggesting that modifications to the compound could enhance its biological effects .
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and potential synergistic effects with other therapeutic agents are critical for developing this compound as a viable therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
